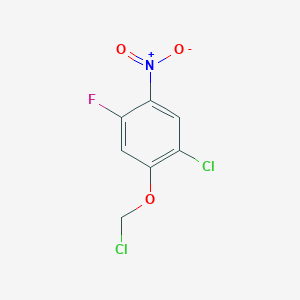
2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methanesulfonyl-N,4,4-dimethylcyclohexan-1-amine
- 2-Methanesulfonyl-N,4,4-diethylcyclohexan-1-amine
- 2-Methanesulfonyl-N,4,4-dipropylcyclohexan-1-amine
Uniqueness
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high purity and versatility make it particularly valuable for research and industrial applications .
Propriétés
Formule moléculaire |
C10H21NO2S |
|---|---|
Poids moléculaire |
219.35 g/mol |
Nom IUPAC |
N,4,4-trimethyl-2-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-10(2)6-5-8(11-3)9(7-10)14(4,12)13/h8-9,11H,5-7H2,1-4H3 |
Clé InChI |
ULLJHQFPRJPWFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C(C1)S(=O)(=O)C)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)
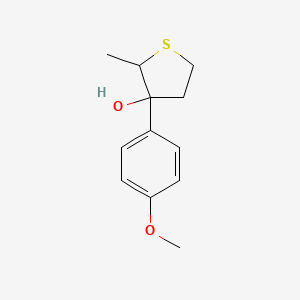
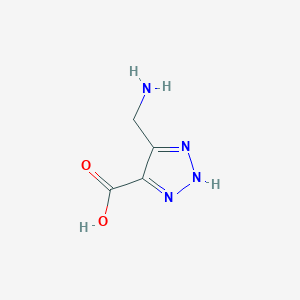
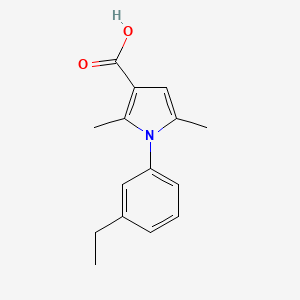
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![tert-Butyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13180520.png)
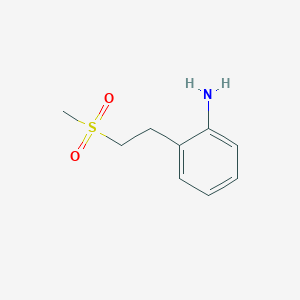
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
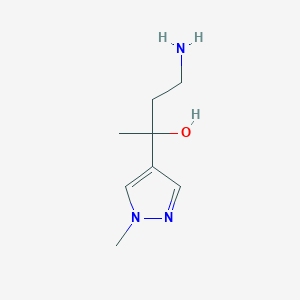
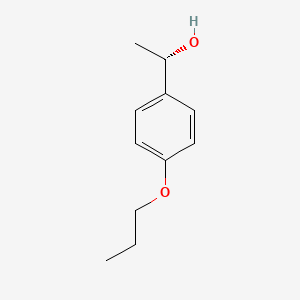
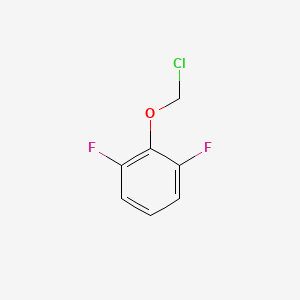
![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
